molecular formula C9H12FN3O B2594218 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol CAS No. 2320860-11-3

1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol

Cat. No.: B2594218
CAS No.: 2320860-11-3
M. Wt: 197.213
InChI Key: LSYYANZFQBKIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol is a fluorinated pyrimidine derivative intended for research and development purposes, particularly in pharmaceutical chemistry. Compounds featuring a fluoropyrimidine moiety fused with a piperidine scaffold, such as this one, are of significant interest in the design and synthesis of novel bioactive molecules . The structural motif of a fluoropyrimidine linked to a nitrogen heterocycle is commonly explored in medicinal chemistry, often serving as a key intermediate for potential antiviral or antifungal agents . The incorporation of a hydroxyl group on the piperidine ring can influence the molecule's physicochemical properties, such as its polarity and hydrogen-bonding capacity, which are critical parameters in drug discovery for optimizing pharmacokinetic profiles. As a research chemical, it is a valuable building block for constructing more complex molecular architectures or for structure-activity relationship (SAR) studies. Applications: This compound is strictly for use in laboratory research. It is suited for applications including, but not limited to: • Pharmaceutical Intermediate Synthesis • Method Development and Validation (HPLC, LC-MS) • Biological Screening and Profiling • Chemical Reference Standard Disclaimer: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications. It is not for human consumption or veterinary use. All information presented is for informational purposes only. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-fluoropyrimidin-4-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O/c10-8-4-11-6-12-9(8)13-3-1-2-7(14)5-13/h4,6-7,14H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYYANZFQBKIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 1 5 Fluoropyrimidin 4 Yl Piperidin 3 Ol

Retrosynthetic Analysis and Strategic Disconnections for the 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol Scaffold

A logical retrosynthetic analysis of this compound identifies two primary synthons: a suitably activated 5-fluoropyrimidine (B1206419) derivative and piperidin-3-ol. The key disconnection lies at the C-N bond between the pyrimidine (B1678525) ring and the piperidine (B6355638) nitrogen.

This leads to two main synthetic precursors:

5-Fluoro-4-halopyrimidine (e.g., 4-chloro-5-fluoropyrimidine (B1318964) or 4-bromo-5-fluoropyrimidine): This electrophilic partner is activated for nucleophilic aromatic substitution (SNAr).

Piperidin-3-ol: This serves as the nucleophilic component.

Further disconnection of piperidin-3-ol can lead to simpler, achiral precursors, with the stereocenter at the C3 position being introduced through various stereoselective methods discussed in subsequent sections. A common precursor for piperidin-3-ol is N-protected-3-piperidone, which can be synthesized from acyclic starting materials.

Target MoleculeKey DisconnectionSynthonsPrecursors
This compoundC(pyrimidine)-N(piperidine)5-Fluoropyrimidine cation and Piperidin-3-ol anion4-Halo-5-fluoropyrimidine and Piperidin-3-ol
Piperidin-3-olC-N and C-C bondsAcyclic amino-aldehyde or amino-ketoneN-protected-3-piperidone

Mechanistic Pathways of Key Synthetic Reactions for Pyrimidine-Piperidine Linkage

The formation of the pyrimidine-piperidine linkage in this compound typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-withdrawing nature of the nitrogen atoms and the fluorine atom in the pyrimidine ring, which activates the C4 position towards nucleophilic attack.

The generally accepted mechanism involves two main steps:

Nucleophilic Addition: The nitrogen atom of piperidin-3-ol, acting as a nucleophile, attacks the electron-deficient C4 carbon of the 4-halo-5-fluoropyrimidine. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms.

Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the halide ion (e.g., Cl⁻ or Br⁻) from the Meisenheimer complex.

The rate of this reaction is influenced by several factors, including the nature of the leaving group (F > Cl > Br > I is a common trend in SNAr), the solvent, and the reaction temperature. The presence of the fluorine atom at the C5 position further enhances the electrophilicity of the C4 position, thereby facilitating the nucleophilic attack.

Development and Optimization of Stereoselective Synthetic Routes to Piperidinol Derivatives

The chirality of the 3-hydroxyl group on the piperidine ring is often crucial for the biological activity of molecules containing this scaffold. Therefore, the development of stereoselective synthetic routes to obtain enantiomerically pure (R)- or (S)-1-(5-fluoropyrimidin-4-yl)piperidin-3-ol is of significant importance. Two primary strategies are employed:

Asymmetric Synthesis: This involves the stereoselective reduction of a prochiral precursor, typically an N-protected 3-piperidone. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Biocatalysis, employing enzymes such as ketoreductases, has emerged as a powerful and environmentally friendly method for the enantioselective reduction of N-Boc-3-piperidone to afford either the (R) or (S) alcohol with high enantiomeric excess. derpharmachemica.commdpi.com

Chiral Resolution: This approach involves the separation of a racemic mixture of piperidin-3-ol or its derivatives. Classical resolution can be performed by forming diastereomeric salts with a chiral resolving agent, such as L-camphorsulfonic acid, followed by fractional crystallization. google.com Enzymatic kinetic resolution, where an enzyme selectively acylates one enantiomer of the racemic alcohol, is another effective method.

The choice of the N-protecting group (e.g., Boc, Cbz) is critical for the success of these stereoselective transformations, influencing the conformation of the piperidone ring and the stereochemical outcome of the reduction or resolution.

MethodDescriptionKey Reagents/Catalysts
Asymmetric Reduction Stereoselective reduction of N-protected-3-piperidone.Chiral boranes, Asymmetric transfer hydrogenation catalysts (e.g., Ru-complexes), Ketoreductases (enzymes). derpharmachemica.commdpi.com
Chiral Resolution Separation of a racemic mixture of 3-hydroxypiperidine.Chiral acids (e.g., tartaric acid derivatives, L-camphorsulfonic acid), Lipases (for kinetic resolution). google.com

Exploration of Novel Coupling Reactions for Pyrimidine-Piperidine Formation

While SNAr is the most common method for forging the pyrimidine-piperidine bond, palladium-catalyzed cross-coupling reactions offer alternative and potentially more versatile strategies. These methods can often tolerate a wider range of functional groups and may proceed under milder conditions.

Buchwald-Hartwig Amination: This powerful Pd-catalyzed reaction couples an amine with an aryl halide or triflate. In the context of this compound synthesis, this would involve the coupling of piperidin-3-ol with a 4-halo-5-fluoropyrimidine. The choice of the palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.

Suzuki-Miyaura Coupling: While typically used for C-C bond formation, variations of the Suzuki reaction can be adapted for C-N bond formation. This would involve coupling a piperidinylboronic acid or ester with a 4-halo-5-fluoropyrimidine.

These modern coupling reactions expand the synthetic toolbox for accessing this compound and its analogs, particularly when the SNAr approach is not feasible due to substrate limitations or harsh reaction conditions.

Green Chemistry Principles Applied to the Synthesis of Nitrogen Heterocycles

The principles of green chemistry are increasingly being applied to the synthesis of nitrogen heterocycles to minimize environmental impact and improve process safety and efficiency. rasayanjournal.co.inpowertechjournal.combenthamdirect.combenthamdirect.com

Key green chemistry considerations in the synthesis of this compound include:

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) with more environmentally benign alternatives is a primary focus. For SNAr reactions, the use of water, polyethylene (B3416737) glycol (PEG), or ionic liquids has been explored. nih.govrsc.org These solvents can often enhance reaction rates and simplify product isolation.

Catalysis: The use of catalytic methods, such as the palladium-catalyzed coupling reactions mentioned earlier, is inherently greener than stoichiometric reactions as it reduces waste. Biocatalysis, for the stereoselective synthesis of the piperidinol moiety, is another excellent example of a green approach. derpharmachemica.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. Multicomponent reactions, where three or more reactants are combined in a single step to form the product, often exhibit high atom economy.

Energy Efficiency: The use of microwave irradiation or ultrasound can often accelerate reaction times and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.inpowertechjournal.com

Green Chemistry PrincipleApplication in Synthesis
Alternative Solvents Use of water, PEG, or ionic liquids for SNAr reactions. nih.govrsc.org
Catalysis Palladium-catalyzed cross-coupling reactions; Biocatalytic reduction of piperidones. derpharmachemica.com
Atom Economy Designing convergent synthetic routes.
Energy Efficiency Microwave-assisted or ultrasound-promoted reactions. rasayanjournal.co.inpowertechjournal.com

Post-Synthetic Derivatization Strategies for the Hydroxyl and Pyrimidine Moieties

Post-synthetic modification of the this compound scaffold allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. Both the hydroxyl group of the piperidine ring and the 5-fluoropyrimidine moiety offer opportunities for derivatization.

Derivatization of the Hydroxyl Group:

The secondary alcohol at the C3 position of the piperidine ring can be readily functionalized through various reactions, including:

Esterification: Reaction with acyl chlorides or carboxylic acids (under coupling conditions) to form esters.

Etherification: Williamson ether synthesis with alkyl halides in the presence of a base to form ethers.

Mitsunobu Reaction: Allows for the formation of ethers with inversion of stereochemistry.

Oxidation: Oxidation to the corresponding ketone (3-piperidone).

Derivatization of the 5-Fluoropyrimidine Moiety:

The 5-fluoropyrimidine ring can also be a site for further modification, although the reactivity is influenced by the existing substituents. Potential transformations include:

Nucleophilic Substitution: While the C4 position is already substituted, under certain conditions, the fluorine at C5 could potentially be displaced by strong nucleophiles, although this is generally challenging.

Modification of other positions: If the pyrimidine ring contains other functional groups (e.g., a methyl group), these can be further manipulated. For instance, a methyl group could be halogenated and then subjected to nucleophilic substitution.

These derivatization strategies provide a powerful means to fine-tune the physicochemical and pharmacological properties of the this compound core structure.

Theoretical and Computational Investigations of 1 5 Fluoropyrimidin 4 Yl Piperidin 3 Ol and Its Analogs

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of novel compounds such as 1-(5-fluoropyrimidin-4-yl)piperidin-3-ol. These theoretical studies provide insights into the molecule's geometry, charge distribution, and frontier molecular orbitals (FMOs), which are crucial for understanding its potential interactions with biological macromolecules.

The electronic properties of the this compound scaffold are significantly influenced by its constituent parts: the electron-deficient 5-fluoropyrimidine (B1206419) ring and the saturated piperidin-3-ol moiety. The fluorine atom at the 5-position of the pyrimidine (B1678525) ring acts as a potent electron-withdrawing group, modulating the electron density across the heterocyclic system. This substitution not only influences the molecule's dipole moment and electrostatic potential but also impacts the reactivity of the pyrimidine ring, particularly its susceptibility to nucleophilic attack.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides a quantitative measure of the molecule's electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. For analogs, the distribution of these orbitals is typically localized, with the HOMO often spread over the piperidine (B6355638) ring and the LUMO concentrated on the fluoropyrimidine moiety. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity.

Reactivity descriptors, derived from conceptual DFT, can further quantify the molecule's behavior. These descriptors include chemical potential, hardness, softness, and the electrophilicity index. Such calculations help in identifying the most probable sites for electrophilic and nucleophilic attack, thereby predicting how the molecule might interact with amino acid residues within a protein's active site. For instance, the nitrogen atoms of the pyrimidine ring are expected to be primary sites for hydrogen bonding interactions.

Table 1: Calculated Electronic Properties of Representative Fluoropyrimidine Analogs

Property Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 3.5 D

Note: The values in this table are illustrative and represent typical ranges for similar fluoropyrimidine-containing small molecules based on DFT calculations.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical determinants of its biological activity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the molecule's flexibility and preferred spatial arrangements.

The piperidin-3-ol ring in the molecule is not planar and typically adopts a chair conformation to minimize steric strain. However, due to the presence of substituents, ring flipping to an alternative chair conformation is possible. The orientation of the hydroxyl group on the piperidine ring (axial versus equatorial) and the rotational freedom around the C-N bond connecting the piperidine and pyrimidine rings are key conformational variables. Studies on fluorinated piperidines have shown that fluorine substitution can significantly influence the conformational preferences, often favoring an axial conformation due to stabilizing electrostatic interactions. nih.govd-nb.inforesearchgate.netresearchgate.netnih.gov

Molecular dynamics simulations provide a dynamic picture of the molecule's behavior in a simulated biological environment, such as in aqueous solution. nih.gov By simulating the atomic motions over time, MD can reveal the stability of different conformers, the transitions between them, and the intramolecular interactions that govern the molecule's shape. These simulations are crucial for understanding how the molecule might adapt its conformation upon binding to a biological target. mdpi.com

For this compound and its analogs, MD simulations can be used to:

Determine the relative populations of different chair conformers of the piperidine ring.

Analyze the rotational barrier around the bond linking the two heterocyclic rings.

Simulate the molecule's behavior in complex with a target protein to assess the stability of the binding pose and the role of conformational changes in the binding process.

The insights gained from these simulations are invaluable for rational drug design, as they can guide the modification of the molecular scaffold to favor a bioactive conformation.

Molecular Docking Studies and Binding Mode Prediction with Prospective Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. jetir.orgresearchgate.net For this compound, which contains structural motifs common in kinase inhibitors, molecular docking studies can be employed to predict its binding mode within the ATP-binding site of various kinases. nih.govresearchgate.netnih.gov

The 5-fluoropyrimidine ring is a well-established "hinge-binder" in many kinase inhibitors. It can form crucial hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen atoms in the hinge region of the kinase domain, mimicking the interactions of the adenine (B156593) base of ATP. nih.gov The piperidin-3-ol moiety can explore deeper regions of the ATP-binding pocket, with the hydroxyl group acting as a hydrogen bond donor or acceptor to engage with nearby amino acid residues.

A typical docking protocol for this compound would involve:

Preparation of the protein structure: Obtaining a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB).

Preparation of the ligand structure: Generating a 3D conformation of the molecule and assigning appropriate charges.

Docking simulation: Using a docking algorithm to systematically sample different orientations and conformations of the ligand within the defined binding site of the protein.

Scoring and analysis: Ranking the predicted binding poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the key interactions.

These studies can predict specific interactions, such as:

Hydrogen bonds between the pyrimidine nitrogens and the kinase hinge region.

Hydrogen bonds involving the piperidinol hydroxyl group.

Hydrophobic interactions between the piperidine ring and nonpolar residues in the binding pocket.

Potential interactions involving the fluorine atom, which can form favorable contacts. nih.govmdpi.com

The predictions from molecular docking studies are essential for understanding the structure-activity relationship (SAR) and for guiding the design of more potent and selective analogs. nih.govmdpi.comnih.gov

Table 2: Predicted Interactions of this compound with a Hypothetical Kinase Active Site

Interacting Residue (Kinase) Type of Interaction Moiety of Ligand Involved
Hinge Region Amino Acid (e.g., Cys) Hydrogen Bond Pyrimidine N1
Hinge Region Amino Acid (e.g., Glu) Hydrogen Bond Pyrimidine N3
Gatekeeper Residue (e.g., Thr) Hydrophobic Interaction Piperidine Ring

Note: This table presents a generalized prediction of interactions based on the common binding modes of similar kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscirp.org For analogs of this compound, QSAR models can be developed to predict their inhibitory potency against a specific biological target, such as a protein kinase, and to provide insights into the structural features that are important for activity. researchgate.net

To build a QSAR model, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Such as partial charges and dipole moments.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP).

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to develop an equation that correlates the descriptors with the biological activity. researchgate.net A robust QSAR model can be used to:

Predict the activity of newly designed, unsynthesized compounds.

Identify the key molecular properties that drive biological activity, thus providing a mechanistic understanding of the SAR.

Guide the optimization of lead compounds by suggesting modifications that are likely to improve potency.

Cheminformatics and Ligand-Based Design Approaches for Scaffold Exploration

In the absence of a known 3D structure of the biological target, ligand-based design approaches become particularly valuable. nih.govresearchgate.net These methods rely on the information derived from a set of known active molecules to develop a model of the required pharmacophoric features for biological activity. Cheminformatics tools are essential for these approaches, enabling the analysis and comparison of large sets of chemical structures. nih.gov

For the this compound scaffold, ligand-based design could involve:

Pharmacophore modeling: Identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are common to active analogs. This pharmacophore model can then be used to screen virtual libraries for new compounds with a similar feature arrangement.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These methods generate 3D contour maps that visualize the regions around a set of aligned molecules where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity.

Scaffold hopping is another powerful cheminformatics strategy for discovering novel active compounds by replacing a central molecular core with a different one while retaining the original's key binding interactions. nih.govnih.govresearchgate.netresearchgate.net Starting from the this compound scaffold, one could explore alternative heterocyclic systems to replace the piperidine or pyrimidine rings, aiming to improve properties such as potency, selectivity, or metabolic stability. rsc.org The exploration of the chemical space around this scaffold can lead to the identification of novel chemotypes with desired biological activities. whiterose.ac.uknih.gov

Table of Compounds

Compound Name

Exploration of Molecular Interactions and Mechanistic Biological Activities of 1 5 Fluoropyrimidin 4 Yl Piperidin 3 Ol in Vitro

Identification and Characterization of Putative Biological Targets via Affinity-Based Proteomics

Affinity-based proteomics is a powerful technique used to identify the specific cellular proteins that a compound interacts with. This methodology is crucial for elucidating the primary targets and potential off-target effects of a novel chemical entity. At present, there are no published studies that have utilized affinity-based proteomics to identify the biological targets of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol.

Enzyme Kinetic Studies and Inhibition Mechanisms In Vitro

Understanding how a compound affects enzyme activity is fundamental to characterizing its mechanism of action. Enzyme kinetic studies can determine whether a compound acts as an inhibitor or activator, and can further delineate the specific type of inhibition (e.g., competitive, non-competitive, or uncompetitive). No in vitro enzyme kinetic data or studies on the inhibition mechanisms of this compound have been reported.

Receptor Binding Assays and Allosteric Modulation In Vitro

For compounds that may target cellular receptors, binding assays are essential to quantify their affinity and selectivity. Such assays can also reveal whether a compound acts as a direct ligand at the primary binding site or as an allosteric modulator at a secondary site, thereby influencing the receptor's response to its endogenous ligand. Information regarding the receptor binding profile or any potential allosteric modulatory effects of this compound is not available.

Cell-Free and Cell-Based Assays for Pathway Modulation (Mechanistic Focus)

To understand the functional consequences of a compound's interaction with its target, cell-free and cell-based assays are employed to investigate its impact on specific signaling pathways. These assays provide mechanistic insights into how a compound alters cellular processes. There is a lack of published research detailing the effects of this compound on any specific cellular pathways in either cell-free or cell-based systems.

Biophysical Characterization of Compound Binding to Macromolecules (e.g., SPR, ITC)

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding kinetics and thermodynamics of a compound's interaction with its target macromolecule. This information is invaluable for understanding the molecular forces driving the binding event. No SPR, ITC, or other biophysical characterization data for the binding of this compound to any macromolecule has been made public.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 5 Fluoropyrimidin 4 Yl Piperidin 3 Ol Derivatives

Elucidation of Key Pharmacophoric Elements within the Pyrimidine-Piperidine Scaffold

The biological activity of derivatives based on the 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol core is governed by a set of essential pharmacophoric features that facilitate molecular recognition and binding at the target protein, often the ATP-binding site of a protein kinase.

Pyrimidine (B1678525) Ring as a Hinge-Binder: The pyrimidine ring is a well-established "hinge-binding" motif. The nitrogen atoms within the pyrimidine ring, particularly N1 and N3, act as crucial hydrogen bond acceptors, enabling the molecule to anchor to the backbone amide protons of the hinge region of many protein kinases. This interaction is fundamental for orienting the entire inhibitor within the active site.

5-Fluoro Substituent: The fluorine atom at the 5-position of the pyrimidine ring has a multifaceted role. Its high electronegativity can increase the binding affinity through favorable electronic interactions. nih.gov Furthermore, the C-F bond is exceptionally strong, which can block metabolic attack at this position, thereby improving the pharmacokinetic profile of the compound. nih.gov The presence of fluorine can also subtly alter the pKa of the pyrimidine ring, fine-tuning the hydrogen bonding capacity of the adjacent nitrogen atoms. researchgate.net

Piperidine (B6355638) Scaffold: The piperidine ring serves as a non-aromatic, rigid three-dimensional scaffold. Its primary role is to correctly position the other pharmacophoric elements in space. It provides a robust framework that projects the 3-hydroxyl group and any further substitutions into specific regions of the binding pocket, such as the solvent-exposed region or deeper hydrophobic pockets.

3-Hydroxyl Group: The hydroxyl group on the piperidine ring is a critical functional group that can significantly enhance binding affinity and contribute to selectivity. It can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in the target protein. nih.gov Studies on analogous scaffolds have demonstrated that the removal or masking of such a hydroxyl group often leads to a substantial loss of potency, underscoring its importance for molecular recognition. nih.gov

Together, these elements—the hinge-binding pyrimidine, the modulating fluoro group, the rigid piperidine scaffold, and the interaction-mediating hydroxyl group—constitute the essential pharmacophore of the this compound core.

Impact of Substituent Modifications on In Vitro Binding Affinity and Mechanistic Activity

Systematic modification of the this compound scaffold has been a key strategy to optimize potency, selectivity, and drug-like properties. The effects of these modifications are typically quantified by in vitro assays measuring binding affinity (e.g., Ki) or inhibitory concentration (e.g., IC₅₀).

Modifications can be explored at several key positions:

Pyrimidine Ring (Position 5): While the 5-fluoro substituent is often beneficial, replacing it with other groups allows for probing the steric and electronic requirements of the binding pocket. For instance, substitution with a hydrogen atom might reveal the contribution of the fluorine atom to binding affinity. Replacing it with a larger halogen like chlorine or a methyl group can explore the steric tolerance in this region. Generally, small, electron-withdrawing groups are favored at this position to maintain or enhance the hinge-binding interaction.

Piperidine Ring (Positions other than 3): Adding substituents to the piperidine ring can be used to engage with additional pockets in the target protein. For example, in the development of certain Akt inhibitors with a related scaffold, adding a 4-amino or 4-carboxamide group allowed for the introduction of larger lipophilic substituents that could occupy a hydrophobic region, dramatically increasing potency. nih.gov

3-Hydroxyl Group: Modification of the 3-hydroxyl group, for instance by methylation to a methoxy group (–OCH₃) or acylation to an ester, serves to probe the role of its hydrogen-bonding capability. In most cases, such modifications that eliminate the hydrogen bond donating ability lead to a significant decrease in activity, confirming the group's critical role in target engagement.

The following table illustrates hypothetical SAR data for a generic kinase target, based on established principles for this scaffold.

Compound IDModification on Core ScaffoldKinase IC₅₀ (nM)Rationale for Change in Activity
1Parent Scaffold15Baseline activity with key H-bond interactions from pyrimidine and 3-OH group.
25-F replaced with 5-H on pyrimidine85Loss of favorable electronic interaction from fluorine.
35-F replaced with 5-Cl on pyrimidine40Larger chloro group introduces minor steric hindrance.
43-OH replaced with 3-OCH₃ on piperidine>1000Loss of critical hydrogen bond donor capability.
5Addition of 4-methyl group on piperidine120Steric clash with residues at the edge of the binding pocket.

Stereochemical Influences on Molecular Recognition and Biological Interactions of Analogs

The presence of a hydroxyl group at the 3-position of the piperidine ring renders the this compound molecule chiral. This means it exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. Stereochemistry is a pivotal factor in drug action because biological targets, such as enzymes and receptors, are themselves chiral environments. mdpi.com Consequently, the two enantiomers of a chiral drug often exhibit different pharmacological activities.

The differential activity arises because only one enantiomer may be able to achieve the optimal three-dimensional orientation required for high-affinity binding to the target. The specific spatial arrangement of the hydroxyl group is critical for forming a precise hydrogen bond with a corresponding amino acid residue in the protein's active site.

For example, the (R)-enantiomer might place the hydroxyl group in a position where it can act as a hydrogen bond donor to an aspartate residue, whereas the (S)-enantiomer might orient the same hydroxyl group towards a hydrophobic pocket, resulting in a weaker or non-existent interaction and, therefore, lower biological activity. In studies of related chiral piperidine derivatives, it is not uncommon to observe a significant difference in potency, sometimes greater than 10-fold, between enantiomers. researchgate.net For instance, in the development of the kinase inhibitor Ibrutinib, which features a related chiral scaffold, the (S)-enantiomer of a key intermediate is required for its synthesis and activity. mdpi.com

Therefore, the synthesis and biological evaluation of individual (R)- and (S)-enantiomers of this compound derivatives are essential steps in the drug discovery process to identify the more potent stereoisomer, known as the eutomer.

Rational Design of Focused Libraries for SAR and SPR Mapping

To efficiently explore the SAR and SPR around the this compound core, the rational design of focused chemical libraries is a powerful strategy. This approach involves the systematic and combinatorial synthesis of a curated set of analogs where specific regions of the molecule are varied to map the chemical space and identify optimal substituents. researchgate.net

A typical design for a focused library around this scaffold would involve three key points of diversification:

R¹ Diversity (Pyrimidine Ring): Starting with a selection of 4-chloro-5-substituted-pyrimidines, the R¹ position (corresponding to the 5-position) can be varied with different small functional groups (e.g., -F, -Cl, -CN, -CH₃). This allows for a systematic evaluation of the electronic and steric effects at the hinge-binding region.

R² Diversity (Piperidine Ring): Using a panel of differently substituted piperidin-3-ols, the R² position can be explored. This could involve introducing small alkyl or polar groups at the 4- or 5-positions of the piperidine ring to probe for additional interactions in adjacent pockets of the target protein.

Stereochemical Diversity: The library should include both the (R)- and (S)-isomers of the piperidin-3-ol building block. This is critical for determining the optimal stereochemistry for biological activity, as discussed in the previous section.

The synthesis would typically involve a nucleophilic aromatic substitution reaction, where the secondary amine of the piperidin-3-ol derivative displaces the chlorine atom from the 4-position of the pyrimidine ring. By using a matrix of different pyrimidine and piperidine starting materials in a parallel synthesis format, a focused library of several dozen to a few hundred compounds can be generated efficiently. Screening this library provides a comprehensive map of the SAR, guiding the selection of candidates for further optimization.

Correlations Between Physicochemical Descriptors and Mechanistic Activity Profiles

For derivatives of this compound, several key descriptors are closely monitored:

Lipophilicity (cLogP or LogD): This parameter affects solubility, cell membrane permeability, and plasma protein binding. While a certain level of lipophilicity is required for cell penetration, excessively high cLogP values (>4-5) are often correlated with poor solubility, increased metabolic clearance, and potential off-target toxicity. nih.gov

Polar Surface Area (PSA): PSA is a measure of the surface sum over all polar atoms in a molecule. It is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. nih.gov Compounds with high PSA (>140 Ų) often exhibit poor oral bioavailability.

Molecular Weight (MW): Adherence to guidelines such as Lipinski's Rule of Five, which suggests a MW < 500 Da for oral drugs, is often considered. Increasing molecular weight by adding large substituents can negatively impact permeability and solubility.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of HBDs and HBAs influences solubility and membrane permeability. The 3-hydroxyl group contributes one HBD and one HBA, while the pyrimidine nitrogens are HBAs.

A successful drug candidate must strike a balance between high target affinity and a favorable physicochemical profile. For example, adding a large, greasy (lipophilic) substituent to the piperidine ring might significantly increase binding affinity by engaging a hydrophobic pocket. However, this modification would also increase the cLogP and MW, potentially leading to poor solubility and rapid metabolism, thus negating the gains in potency. SPR studies use these correlations to guide the design of molecules that possess both potent mechanistic activity and the necessary drug-like properties for in vivo efficacy.

Advanced Analytical Characterization Techniques for Research on 1 5 Fluoropyrimidin 4 Yl Piperidin 3 Ol

High-Resolution Spectroscopic Methods (NMR, Mass Spectrometry, IR) for Structural Confirmation and Purity Assessment

High-resolution spectroscopic techniques are indispensable for the unambiguous structural confirmation and purity assessment of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement for this compound, which can be used to confirm its molecular formula. Fragmentation patterns observed in the mass spectrum, often generated by techniques like collision-induced dissociation (CID), can provide further structural information. wikipedia.org For this compound, characteristic fragmentation would likely involve cleavage of the bond between the piperidine (B6355638) and pyrimidine (B1678525) rings, as well as fragmentation of the piperidine ring itself. The fragmentation of 5-fluorouridine, a related fluoropyrimidine, involves the cleavage of the glycosidic bond. researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the piperidine and pyrimidine rings would appear in the 2800-3000 cm⁻¹ region. The C-N stretching of the amine and C-F stretching of the fluoropyrimidine would also produce characteristic absorption bands.

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Signals for pyrimidine and piperidine protons. Multiplet for C3-H. Downfield shifts for protons adjacent to nitrogen.
¹³C NMR Distinct signals for all carbon atoms. C-F splitting for the carbon attached to fluorine on the pyrimidine ring.
HRMS Accurate mass measurement confirming the molecular formula.
MS/MS Fragmentation corresponding to the loss of the fluoropyrimidine or piperidine moiety.
IR Broad O-H stretch (3200-3600 cm⁻¹). C-H stretches (2800-3000 cm⁻¹). C-N and C-F stretches in the fingerprint region.

Chromatographic Separation Techniques (HPLC, SFC) for Isomer Resolution and Purification

The presence of a chiral center at the 3-position of the piperidine ring in this compound means that it exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological properties, their separation and individual characterization are crucial. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary techniques for chiral resolution and purification.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method for separating enantiomers. phenomenex.comcsfarmacie.cz The separation is based on the differential interactions of the enantiomers with the chiral selector immobilized on the stationary phase. chiralpedia.com For this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, would be a common first choice. The mobile phase is typically a mixture of a non-polar solvent like hexane and a polar modifier like ethanol or isopropanol. A simple and precise chiral HPLC method was developed for the estimation of (S)-piperidin-3-amine in (R)-piperidin-3-amine dihydrochloride, which involved pre-column derivatization to introduce a chromophore. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often offering faster analysis times and reduced solvent consumption. chromatographyonline.comafmps.be SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol or ethanol. The same types of chiral stationary phases used in HPLC can be employed in SFC. The high diffusivity and low viscosity of supercritical fluids can lead to higher efficiency and faster separations. selvita.com SFC has a high success rate for resolving a wide range of chiral molecules. researchgate.net

Table 2: Typical Chiral Chromatographic Conditions for Piperidinol Derivatives

Parameter HPLC SFC
Stationary Phase Chiralpak AD-H, Chiralcel OD-HChiralpak AD-H, Chiralcel OJ-H
Mobile Phase Hexane/Ethanol with additiveCO₂/Methanol with additive
Flow Rate 0.5 - 1.5 mL/min2 - 5 mL/min
Detection UV/Vis (e.g., 254 nm)UV/Vis (e.g., 254 nm)

X-ray Crystallography for Atomic-Level Structural Insights

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise information on bond lengths, bond angles, and the conformation of this compound. For the piperidine ring, X-ray crystallography can confirm its preferred conformation, which is typically a chair conformation in similar structures. researchgate.neted.ac.uk The analysis would also reveal the relative stereochemistry of the hydroxyl group on the piperidine ring and the orientation of the fluoropyrimidine substituent. Furthermore, the crystal packing information obtained from X-ray crystallography can provide insights into intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. While obtaining a single crystal suitable for X-ray diffraction can be challenging, the resulting structural information is invaluable for understanding the molecule's shape and potential interactions with biological targets. The crystal structures of several functionalized piperidine derivatives have been successfully determined, providing a basis for comparison. researchgate.netmdpi.com

In Vitro Metabolic Stability and Metabolite Identification Studies using Liver Microsomes

Understanding the metabolic stability of a compound is crucial in early drug discovery. In vitro assays using liver microsomes are a standard method for assessing the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes. nih.govnih.govflinders.edu.au These studies provide an initial indication of how the compound might be cleared from the body.

For this compound, incubation with human liver microsomes in the presence of NADPH (a cofactor for CYP enzymes) would be performed. The disappearance of the parent compound over time is monitored, typically by LC-MS, to determine its intrinsic clearance. A high clearance rate suggests rapid metabolism, which may lead to a short half-life in vivo.

In addition to determining metabolic stability, these studies can be used to identify the major metabolites. nih.gov High-resolution mass spectrometry is employed to detect and characterize the metabolites formed. For this compound, potential metabolic pathways could include:

Oxidation of the piperidine ring: This could occur at various positions, leading to the formation of hydroxylated or ketone derivatives.

Oxidation of the pyrimidine ring: The pyrimidine ring may also be susceptible to oxidation.

N-dealkylation: While less likely for this specific structure, it is a common metabolic pathway for N-substituted compounds.

Glucuronidation: The hydroxyl group on the piperidine ring is a potential site for conjugation with glucuronic acid, a phase II metabolic reaction.

The metabolism of nitrogen-containing heterocyclic compounds can be complex, with various possible biotransformations. hyphadiscovery.comtaylorfrancis.com

Development of Bioanalytical Methods for Quantitation in Research Matrices

To study the pharmacokinetics or in vivo efficacy of this compound, a sensitive and selective bioanalytical method for its quantification in biological matrices such as plasma or tissue homogenates is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and wide dynamic range. pnrjournal.com

The development of a bioanalytical method involves several key steps:

Sample Preparation: This step is crucial to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: An appropriate HPLC or UPLC column and mobile phase are selected to achieve good separation of the analyte from endogenous matrix components and any potential metabolites.

Mass Spectrometric Detection: A tandem mass spectrometer is used for detection. The instrument is typically operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity.

Method Validation: The developed method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, stability, and reliability.

A novel LC-MS/MS method was developed for the simultaneous determination of tipiracil, trifluridine, and their metabolites in rat plasma, demonstrating the applicability of this technique for fluoropyrimidine-containing compounds. mdpi.com

Table 3: Representative LC-MS/MS Parameters for Bioanalytical Method

Parameter Condition
LC System UPLC
Column C18 reversed-phase
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid
Ionization Electrospray Ionization (ESI), positive mode
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition [M+H]⁺ → a specific fragment ion

Medicinal Chemistry Design Principles and Lead Generation Strategies Incorporating the 1 5 Fluoropyrimidin 4 Yl Piperidin 3 Ol Scaffold

Application of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol as a Chemical Probe for Biological Research

The utility of this compound as a chemical probe in biological research is an area of growing interest. Chemical probes are essential small molecules that are used to interact with a specific protein or function in a biological system, allowing for the study of its role in health and disease. The 5-fluoropyrimidine (B1206419) moiety is a key feature, as the fluorine atom can serve as a sensitive NMR probe for studying binding interactions with target proteins. Furthermore, the piperidin-3-ol group provides a handle for further chemical modification, enabling the development of more complex probes, such as those with fluorescent tags or biotin (B1667282) labels for pull-down experiments.

While specific, publicly documented applications of this compound as a chemical probe are not extensively detailed, the broader class of piperidinol compounds has been identified in screens for various biological activities. For instance, a piperidinol scaffold was identified from a high-throughput screening of commercial compound libraries as having anti-tuberculosis activity. nih.gov This suggests that the this compound scaffold has the potential to be developed into a valuable tool for probing the biological functions of various targets.

Scaffold Hopping and Bioisosteric Replacements Derived from the Pyrimidine-Piperidine Core

Scaffold hopping and bioisosteric replacement are crucial strategies in medicinal chemistry for discovering new lead compounds and optimizing existing ones. nih.govnih.gov These approaches aim to identify novel core structures (scaffolds) or functional groups that can mimic the biological activity of a known compound while offering improved properties such as potency, selectivity, or pharmacokinetics. nih.govresearchgate.net

The pyrimidine-piperidine core of this compound is a versatile starting point for such modifications. Bioisosteric replacement can be applied to various parts of the molecule. For example, the 5-fluoropyrimidine ring could be replaced with other heteroaromatic systems like pyrazine, triazine, or even non-aromatic bioisosteres, to modulate target binding and physicochemical properties. Similarly, the piperidine (B6355638) ring can be replaced by other cyclic amines such as morpholine, piperazine, or azetidine, which can alter the compound's solubility, basicity, and interaction with the target protein.

Scaffold hopping, a more drastic modification, involves replacing the entire pyrimidine-piperidine core with a structurally different scaffold that maintains the key pharmacophoric features. nih.gov This can lead to the discovery of completely new chemical classes of compounds with the same biological activity, potentially circumventing existing patents and improving drug-like properties.

Optimization Strategies for Molecular Recognition and In Vitro Efficacy

Optimizing the molecular recognition and in vitro efficacy of compounds based on the this compound scaffold involves a systematic exploration of its structure-activity relationship (SAR). This process typically begins with a hit compound identified from a screening campaign, which is then iteratively modified to improve its potency and other properties. nih.gov

For the this compound scaffold, several points of modification can be explored. The hydroxyl group on the piperidine ring can be derivatized to explore new interactions with the target protein. For instance, it can be converted to ethers, esters, or other functional groups to probe for additional binding pockets. The nitrogen atom of the piperidine ring can also be substituted with various groups to modulate the compound's properties.

Integration into Fragment-Based Drug Discovery (FBDD) or High-Throughput Screening (HTS) Campaigns

The this compound scaffold is well-suited for inclusion in both fragment-based drug discovery (FBDD) and high-throughput screening (HTS) campaigns. nih.govnih.gov FBDD is a drug discovery approach that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. openaccessjournals.com These fragments are then grown or linked together to create more potent lead compounds. researchgate.net The relatively small size and synthetic tractability of the this compound scaffold make it an ideal candidate for a fragment library. nih.gov

In HTS, large libraries of compounds are rapidly screened against a biological target to identify "hits". openaccessjournals.com The this compound core can be used as a starting point for the synthesis of a focused library of compounds for HTS. By systematically varying the substituents on the pyrimidine (B1678525) and piperidine rings, a diverse set of compounds can be generated, increasing the chances of finding a potent and selective hit.

The integration of this scaffold into FBDD or HTS campaigns can accelerate the discovery of new drug candidates for a wide range of diseases. openaccessjournals.com

Emerging Research Frontiers and Future Directions for 1 5 Fluoropyrimidin 4 Yl Piperidin 3 Ol

Exploration of Underexplored Derivatization Pathways and Chemical Space

The structural framework of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol offers several reactive sites for chemical modification to generate a library of analogs with diverse properties. The exploration of these derivatization pathways is crucial for expanding the chemical space around this scaffold and for conducting detailed structure-activity relationship (SAR) studies. Key opportunities for derivatization lie in modifications of the pyrimidine (B1678525) ring, the piperidine (B6355638) nitrogen, and the hydroxyl group on the piperidine ring.

Recent synthetic methodologies allow for diverse substitutions on the pyrimidine core. For instance, nucleophilic aromatic substitution (SNAr) reactions could be employed to introduce various amine, ether, or thioether linkages at the C2 position of the pyrimidine ring. nih.gov Furthermore, modern cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, could be adapted to introduce aryl, heteroaryl, or alkyl groups, significantly expanding the structural diversity. nih.gov

The secondary amine of the piperidine ring and its hydroxyl group are prime candidates for functionalization. The amine can be readily acylated, alkylated, or used in reductive amination reactions to append a wide range of substituents. The hydroxyl group can be converted to ethers, esters, or other functional groups to modulate polarity, hydrogen bonding capacity, and metabolic stability. Such systematic modifications can be used to explore the three-dimensional chemical space, which is critical for optimizing interactions with biological targets. whiterose.ac.uk

Potential Derivatization Site Reaction Type Potential Reagents/Conditions Objective of Modification
Pyrimidine C2-PositionNucleophilic Aromatic Substitution (SNAr)Amines, Alcohols, Thiols with baseIntroduce diverse functional groups, explore SAR
Pyrimidine RingSuzuki-Miyaura CouplingAryl/Heteroaryl Boronic Acids, Palladium CatalystAppend aromatic systems for pi-stacking or new interactions
Piperidine Nitrogen (N1)Reductive AminationAldehydes/Ketones, Reducing Agent (e.g., NaBH(OAc)₃)Introduce bulky or functionalized side chains
Piperidine Nitrogen (N1)Acylation / SulfonylationAcyl Chlorides, Sulfonyl ChloridesModify electronic properties and hydrogen bonding
Piperidine Oxygen (O3)Etherification (Williamson)Alkyl Halides, Base (e.g., NaH)Modulate polarity and metabolic stability
Piperidine Oxygen (O3)EsterificationCarboxylic Acids/Acyl Chlorides, Coupling AgentsIntroduce prodrug moieties or new interaction points

Synergistic Application of Artificial Intelligence and Machine Learning in Designing Analogs

The integration of artificial intelligence (AI) and machine learning (ML) into the drug design process offers a powerful strategy to navigate the vast chemical space associated with the this compound scaffold. nih.gov These computational tools can accelerate the design-synthesis-test cycle by generating novel molecular structures with desired properties and predicting their biological activities. nih.gov

De novo design algorithms, utilizing models such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing libraries of pyrimidine-piperidine compounds to generate novel, synthetically feasible analogs. mdpi.com These models can learn the underlying rules of chemical structure and bonding to propose molecules with optimized characteristics. Reinforcement learning can further refine this process by biasing the generation of compounds towards those with predicted high activity against a specific target or a favorable pharmacokinetic profile. nih.gov

Furthermore, predictive ML models, such as quantitative structure-activity relationship (QSAR) and deep neural network (DNN) models, can be developed to forecast the properties of newly designed analogs. semanticscholar.org By training on experimental data, these models can predict binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, allowing researchers to prioritize the synthesis of the most promising candidates and reduce the reliance on costly and time-consuming experimental screening. nih.govsemanticscholar.org

AI/ML Technique Application to Scaffold Design Potential Outcome
Recurrent Neural Networks (RNNs)De novo generation of molecular structures based on SMILES strings.Creation of novel, synthetically accessible analogs. mdpi.com
Generative Adversarial Networks (GANs)Training a generator and discriminator to produce realistic molecules.Exploration of diverse chemical space with desired properties. mdpi.com
Deep Neural Networks (DNNs)Predictive modeling for biological activity and ADMET properties.Accurate prediction of compound efficacy and safety profiles. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR)Correlating chemical structure with biological activity.Identification of key structural features for target interaction. nih.gov
Reinforcement LearningOptimizing generated molecules towards a specific objective function.Design of analogs with multi-parameter optimization (e.g., high potency, low toxicity). nih.gov

Identification of Novel Target Classes for Pyrimidine-Piperidine Compounds

The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, known to interact with a multitude of biological targets, particularly kinases. nih.gov Pyrimidine derivatives have been developed as inhibitors of PIM-1 kinase, FMS-like tyrosine kinase 3 (FLT3), and cyclin-dependent kinases (CDK4/6), among others, highlighting their versatility in oncology and other therapeutic areas. nih.govrsc.orgrsc.orgnih.gov This promiscuity suggests that the this compound scaffold and its derivatives could engage with novel target classes beyond those already established.

A systematic screening of this compound class against broad panels of enzymes, receptors, and ion channels could uncover unexpected biological activities. For instance, kinases remain a promising area, as many pyrimidine-based compounds target the ATP-binding site. nih.gov Beyond kinases, other target families warrant investigation. Dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, is a known target for pyrimidine-based antifolates and represents a potential target class for this scaffold in infectious diseases. nih.gov

Phenotypic screening, where compounds are tested in cell-based or organism-based assays without a preconceived target, offers another powerful approach to identify novel activities and subsequently deconvolve the molecular targets. nih.gov Given the wide range of biological processes modulated by pyrimidine derivatives—from antiviral and antimicrobial to anti-inflammatory and CNS activities—such unbiased screening could reveal entirely new therapeutic applications for the fluoropyrimidine-piperidine core structure. nih.govnih.gov

Potential Target Class Rationale / Example Therapeutic Area
Protein KinasesPyrimidine is a common hinge-binding motif (e.g., FLT3, PIM-1, RET inhibitors). rsc.orgnih.govbohrium.comOncology, Inflammation
Dihydrofolate Reductase (DHFR)Pyrimidine-based antifolates are established DHFR inhibitors. nih.govInfectious Disease, Oncology
Viral Proteases/PolymerasesPyrimidine analogs are foundational in antiviral therapies. nih.govVirology
G-Protein Coupled Receptors (GPCRs)Piperidine moieties are common in GPCR ligands.Neurology, Metabolism
Non-receptor Tyrosine KinasesFocal Adhesion Kinase (FAK) is a target for some pyrimidine derivatives. nih.govOncology

Development of Advanced Delivery Methodologies for Research Probes

To maximize the utility of this compound and its derivatives as research probes, advanced delivery methodologies can be employed to enhance their stability, solubility, and target-site accumulation. nih.gov The use of nanocarriers can overcome common challenges associated with small molecules, such as poor bioavailability and off-target effects, thereby enabling more precise biological investigations. mdpi.com

Lipid nanoparticles (LNPs) and polymeric nanoparticles are versatile platforms for encapsulating small-molecule probes. nih.govastrazeneca.com These systems can protect the compound from premature degradation, improve its pharmacokinetic profile, and can be surface-functionalized with targeting ligands (e.g., antibodies, peptides) to direct the probe to specific tissues or cell types. nih.gov

Stimuli-responsive delivery systems offer another layer of control. These are designed to release their payload in response to specific triggers within the microenvironment of the target tissue, such as changes in pH, redox potential, or the presence of specific enzymes. genesispub.org For example, a probe could be encapsulated in a pH-sensitive nanoparticle that preferentially releases its contents within the acidic environment of a tumor or an endosome. Such intelligent delivery systems can maximize therapeutic efficacy and minimize systemic exposure in preclinical studies. nih.govgenesispub.org

Delivery System Description Potential Advantage for Research Probes
LiposomesVesicles composed of a lipid bilayer.Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds. genesispub.org
Polymeric MicellesSelf-assembled core-shell structures from amphiphilic block copolymers.Improve solubility of poorly soluble probes, prolonged circulation time. nih.gov
DendrimersHighly branched, tree-like macromolecules with a well-defined structure.High drug loading capacity, tunable surface for targeting. nih.gov
Red Blood Cell Membrane-Camouflaged NanoparticlesNanoparticles coated with red blood cell membranes.Extended circulation half-life, reduced immunogenicity. nih.gov
Stimuli-Responsive HydrogelsPolymer networks that release drugs in response to specific triggers (e.g., pH, temperature).Controlled and localized release at the target site. nih.gov

Potential for Multi-Targeting Approaches with the Fluoropyrimidine-Piperidine Scaffold

Complex diseases such as cancer or neurodegenerative disorders often involve the dysregulation of multiple biological pathways. nih.gov The concept of polypharmacology, or designing single molecules that can modulate multiple targets, has emerged as a promising strategy to address this complexity. dovepress.com The fluoropyrimidine-piperidine scaffold, given the broad bioactivity of its components, is an excellent starting point for the development of multi-target agents.

A rational design approach can be used to engineer derivatives of this compound that simultaneously inhibit two or more related targets, such as different kinases within the same signaling cascade. This can lead to synergistic efficacy and may help overcome drug resistance. nih.gov For example, by combining structural features of known inhibitors for different kinases, a hybrid molecule could be created with a dual-inhibitory profile. mdpi.com

Alternatively, the scaffold could be optimized to interact with two distinct classes of targets that are both implicated in a disease. For instance, a compound could be designed to inhibit a key protein kinase while also acting on a G-protein coupled receptor involved in a parallel pathogenic pathway. nih.gov Such multi-targeting approaches have the potential to yield more robust and durable therapeutic effects compared to single-target agents, making this an exciting frontier for the fluoropyrimidine-piperidine scaffold.

Q & A

Q. What are the recommended synthetic routes for 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from piperidine and fluoropyrimidine precursors. Key steps include nucleophilic substitution or coupling reactions to attach the fluoropyrimidine group to the piperidine ring. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Catalysts : Use Pd-based catalysts for cross-coupling reactions or bases like K₂CO₃ for substitution .
  • Temperature control : Reactions are often conducted at 80–120°C to balance yield and side-product formation .
    Yield improvements (>70%) are achievable by inert atmosphere (N₂/Ar) and slow reagent addition to minimize decomposition .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 4.2–4.5 ppm confirm the piperidin-3-ol moiety; δ 8.1–8.3 ppm indicate fluoropyrimidine protons .
    • ¹³C NMR : Signals near 158–160 ppm correlate with fluorinated pyrimidine carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) at m/z 212.09 (calculated) .
  • IR Spectroscopy : O–H stretch (3200–3400 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How do structural variations in the fluoropyrimidine ring impact biological activity?

Comparative studies of analogs reveal:

ModificationActivity ChangeMechanism Insight
5-Fluoro → 5-TrifluoromethylReduced potencySteric hindrance limits target binding
Pyrimidine → PyridineLoss of selectivityAltered π-π stacking with enzyme active sites
Hydroxyl → KetoneIncreased toxicityEnhanced reactivity with thiol groups in proteins
These trends highlight the necessity of the 5-fluoro and hydroxyl groups for target engagement and metabolic stability .

Q. How can contradictory data on the compound’s kinase inhibition profile be resolved?

Discrepancies arise from assay conditions:

  • ATP concentration : High ATP (1 mM) reduces apparent IC₅₀ due to competition .
  • Enzyme isoforms : Selectivity varies between PI3K-α (IC₅₀ = 50 nM) and PI3K-γ (IC₅₀ = 220 nM) .
  • Cellular vs. biochemical assays : Membrane permeability differences alter intracellular efficacy .
    Standardizing assay protocols (e.g., ATP = 100 µM, pH 7.4) and using isoform-specific constructs improve reproducibility .

Q. What strategies are effective in scaling up the synthesis while maintaining enantiomeric purity?

  • Chiral resolution : Use (R)- or (S)-mandelic acid for diastereomeric salt formation (≥98% ee) .
  • Asymmetric catalysis : Employ Ru-BINAP catalysts for hydrogenation steps (90–95% ee) .
  • Process optimization : Continuous flow reactors reduce racemization by minimizing residence time at high temperatures .

Methodological Considerations

Q. What computational tools aid in predicting the compound’s pharmacokinetic properties?

  • ADMET Prediction : SwissADME or ADMETLab 2.0 estimate:
    • LogP = 1.2 (optimal for blood-brain barrier penetration) .
    • CYP3A4 inhibition risk (Score = 0.7 → moderate).
  • Molecular Dynamics : Simulations (e.g., GROMACS) model binding stability with target proteins (RMSD < 2.0 Å over 100 ns) .

Q. How can researchers validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Heat treatment (37–65°C) stabilizes the target protein (e.g., PI3K) upon ligand binding .
  • Fluorescence Polarization : FITC-labeled probes compete with the compound for target binding (Kd = 15 nM) .

Data Analysis and Reproducibility

Q. What statistical methods address variability in IC₅₀ measurements?

  • Dose-response curves : Fit data with nonlinear regression (Hill equation; R² > 0.95) .
  • Outlier detection : Grubbs’ test removes anomalies (α = 0.05) .
  • Replicates : Minimum n = 3 biological replicates reduce SEM to <10% .

Q. How should crystallographic data be interpreted to guide SAR studies?

  • X-ray crystallography : Resolve hydrogen bonds between the hydroxyl group and Asp862 (2.8 Å) in PI3K .
  • Electrostatic potential maps : Identify fluoropyrimidine’s electron-deficient region for hydrophobic pocket interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.